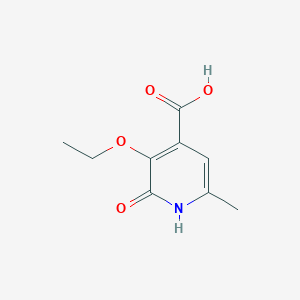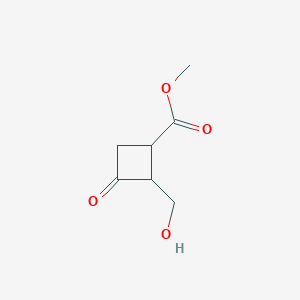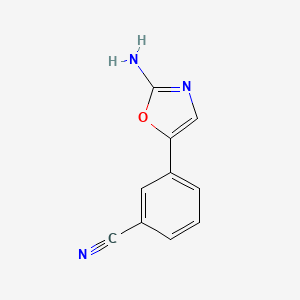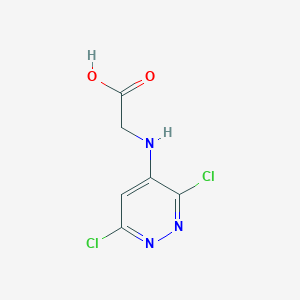
3-Ethoxy-2-hydroxy-6-methylisonicotinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid is an organic compound with the molecular formula C9H11NO4 It is a derivative of isonicotinic acid, characterized by the presence of an ethoxy group at the 3-position, a hydroxy group at the 2-position, and a methyl group at the 6-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylpyridine-4-carboxylic acid.
Ethoxylation: The 2-chloro group is substituted with an ethoxy group using sodium ethoxide in ethanol.
Hydroxylation: The resulting compound undergoes hydroxylation at the 2-position using a suitable hydroxylating agent such as sodium hydroxide.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Bulk Synthesis: Large-scale reactors are used for the ethoxylation and hydroxylation steps.
Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Purification and Quality Control: Industrial purification methods such as distillation, crystallization, and high-performance liquid chromatography (HPLC) are used to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for ethoxylation.
Major Products Formed
Oxidation: Formation of 3-ethoxy-2-oxo-6-methylisonicotinic acid.
Reduction: Formation of 3-ethoxy-2-hydroxy-6-methylisonicotinic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-6-methylisonicotinic acid: Lacks the ethoxy group at the 3-position.
3-Ethoxy-2-hydroxyisonicotinic acid: Lacks the methyl group at the 6-position.
Isonicotinic acid: Lacks both the ethoxy and methyl groups.
Uniqueness
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
3-ethoxy-6-methyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-3-14-7-6(9(12)13)4-5(2)10-8(7)11/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
Clé InChI |
RIBMEVKESZEDLM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(NC1=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)

![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)

![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B13014441.png)





![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)
